3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one

Antimicrobial Resistance Gram-positive Bacteria Gram-negative Bacteria

Medicinal chemists targeting kinase inhibition or antibacterial programs often find that unsubstituted dibenzooxepinones lack the metabolic stability and target engagement required for lead optimization. 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one (CAS 4504-94-3) directly solves this problem by providing a pre-installed -CF3 pharmacophore and a reactive ketone handle. • p38α MAPK IC50 values as low as 1.6 nM in disubstituted analogs; this monosubstituted intermediate enables systematic SAR expansion. • Documented antibacterial activity against MRSA and Gram-negative strains, with select CF3/F analogs surpassing the clinical comparator ceftazidime. • Significantly improved metabolic stability over the unsubstituted parent (CAS 4504-87-4), reducing the need for late-stage fluorination. BenchChem supplies this building block with full analytical characterization and reliable global logistics.

Molecular Formula C15H9F3O2
Molecular Weight 278.22 g/mol
CAS No. 4504-94-3
Cat. No. B1398556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one
CAS4504-94-3
Molecular FormulaC15H9F3O2
Molecular Weight278.22 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)C(F)(F)F
InChIInChI=1S/C15H9F3O2/c16-15(17,18)10-5-6-12-13(7-10)20-8-9-3-1-2-4-11(9)14(12)19/h1-7H,8H2
InChIKeyLJXVSEITOIGFPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one Overview


3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one (CAS 4504-94-3) is a fluorinated heterocyclic compound featuring a dibenzo[b,e]oxepin-11(6H)-one core with a trifluoromethyl (-CF3) substituent at the 3-position . This tricyclic scaffold is the parent structure for pharmaceuticals such as the antidepressant doxepin [1], and its derivatives have demonstrated antimicrobial, anti-inflammatory, and kinase inhibitory activities [2][3]. The -CF3 group imparts enhanced metabolic stability, increased lipophilicity, and altered electronic properties compared to the unsubstituted parent compound (CAS 4504-87-4), making this compound a strategically differentiated building block for medicinal chemistry and drug discovery programs.

3-CF3-Dibenzo[b,e]oxepin-11(6H)-one: Critical Substituent for Activity


The dibenzo[b,e]oxepin-11(6H)-one scaffold is not pharmacologically inert; its unsubstituted form (CAS 4504-87-4) shows no measurable antimicrobial inhibition in disk diffusion assays [1]. In contrast, derivatives bearing fluorine and trifluoromethyl substituents exhibit significant, quantifiable antibacterial activity against both Gram-positive and Gram-negative strains, with certain CF3/F-disubstituted analogs achieving MIC values superior to the clinical comparator ceftazidime [1]. This stark activity cliff demonstrates that the -CF3 group is a critical pharmacophoric element, not merely a passive structural modifier, and that in-class compounds cannot be interchanged without loss of biological activity.

3-CF3-Dibenzo[b,e]oxepin-11(6H)-one: Quantitative Evidence vs. Analogs


Antibacterial Activity: CF3 Analog vs. Ceftazidime

The unsubstituted 6,11-dihydro-dibenz[b,e]oxepin-11(6H)-one (CAS 4504-87-4) showed no inhibition of microbial growth in disk diffusion assays [1]. In contrast, the CF3/F-disubstituted oxime derivative ({[(E/Z)-11-dibenz[b,e]oxepin-11(6H)-ylidene]amino}oxy)[2-fluoro-5-(trifluoromethyl)-phenyl]methanone (compound c) exhibited MIC values superior to ceftazidime against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Morganella morganii [1]. While this direct comparator is an oxime rather than the parent ketone, the activity cliff from zero inhibition to sub-ceftazidime MIC values is directly attributable to the introduction of the -CF3 and -F substituents on the dibenzoxepinone scaffold, establishing a class-level inference that the 3-CF3 substituent is a critical driver of antimicrobial activity [1].

Antimicrobial Resistance Gram-positive Bacteria Gram-negative Bacteria

Physicochemical Differentiation: CF3 vs. Unsubstituted Parent

The 3-CF3 substitution substantially alters the physicochemical profile relative to the unsubstituted dibenzo[b,e]oxepin-11(6H)-one (CAS 4504-87-4). The molecular weight increases from 210.23 g/mol to 278.23 g/mol (+32.3%), and the boiling point increases from approximately 359°C (estimated for the parent) to 394.2±42.0°C at 760 mmHg . The density increases to 1.4±0.1 g/cm³. These changes reflect the strong electron-withdrawing effect and increased mass of the -CF3 group, which impact volatility, solubility, and chromatographic behavior, directly influencing purification strategy, formulation compatibility, and analytical method development.

Physicochemical Properties Chromatography Formulation Development

Metabolic Stability: CF3 vs. Non-Fluorinated Dibenzoxepinones

The electron-withdrawing nature of the -CF3 group is widely recognized to reduce the electron density on the aromatic ring, thereby decreasing susceptibility to cytochrome P450-mediated oxidative metabolism [1]. In the dibenzoxepinone series, metabolically stable disubstituted derivatives (incorporating hydrophilic residues at position 9 alongside aromatic substituents) demonstrated substantial improvement in inhibitory potency and metabolic stability compared to monosubstituted analogs [2]. The 3-CF3 substituent on the target compound provides a similar metabolic shield, differentiating it from non-fluorinated or chloro-substituted analogs that lack this protective electronic effect.

Metabolic Stability Pharmacokinetics Lead Optimization

C-11 Ketone: Derivatization to Oximes and Aminoalkylidenes

The ketone at the 11-position serves as a versatile functional handle for further derivatization. The 3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one can be converted to oximes (e.g., 11-hydroximino derivatives), O-acyl oximes, and aminoalkylidene derivatives [1][2]. This contrasts with the unsubstituted parent, which yields inactive oxime derivatives (MIC 125–200 μg/mL), whereas the CF3/F-disubstituted oximes achieve significantly lower MIC values [1]. The ketone enables Friedel-Crafts acylation-based synthetic strategies for generating polycyclic systems relevant to CNS drug development .

Synthetic Chemistry Derivatization Chemical Libraries CNS Drug Development

3-CF3-Dibenzo[b,e]oxepin-11(6H)-one: Research & Procurement Scenarios


Antimicrobial Lead Optimization with 3-CF3 Scaffold

The 3-CF3 substituent is a critical pharmacophoric element for antibacterial activity in this class. Research groups pursuing novel antimicrobial agents against multidrug-resistant Gram-positive (MRSA) and Gram-negative (P. aeruginosa, M. morganii) pathogens can use this compound as a core scaffold to generate oxime, O-acyl oxime, and aminoalkylidene derivatives. The parent ketone's lack of activity [1] and the demonstrated superiority of CF3/F-substituted analogs over ceftazidime [1] validate the 3-CF3 compound as the appropriate starting point, not the unsubstituted version.

p38 MAP Kinase Inhibitor Development: Metabolic Stability Advantage

For research programs targeting p38α MAP kinase and TNF-α release inhibition, the 3-CF3 substituent provides a built-in metabolic stability advantage. Disubstituted dibenzo[b,e]oxepin-11(6H)-ones have demonstrated IC50 values as low as 1.6 nM on p38α and 125 nM in human whole blood TNF-α assays [2]. The 3-CF3 compound serves as a key monosubstituted intermediate for introducing additional hydrophilic residues at position 9, a strategy proven to enhance both inhibitory potency and metabolic stability [2].

CNS Drug Discovery: Doxepin Analogs via Friedel-Crafts Acylation

The dibenzo[b,e]oxepin-11(6H)-one core is the parent structure of the tricyclic antidepressant doxepin [2]. The 3-CF3 variant enables the synthesis of fluorinated doxepin analogs with altered pharmacokinetic profiles. The ketone group facilitates Friedel-Crafts acylation for constructing polycyclic systems relevant to CNS drug development . This compound is preferred over the unsubstituted parent when metabolic stability, target engagement modulation, or CNS penetration optimization is required.

Analytical Method Development & Reference Standard

The distinct physicochemical properties of the 3-CF3 compound (MW: 278.23 g/mol; BP: 394.2°C; Density: 1.4 g/cm³) [1] necessitate specific analytical method parameters (HPLC column selection, GC conditions) that differ from those used for the unsubstituted parent (MW: 210.23 g/mol) [2]. QC laboratories and CROs requiring a characterized reference standard for method validation or impurity profiling should procure the 3-CF3 compound specifically, rather than assuming the unsubstituted analog will serve as an adequate surrogate.

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